Lincomycose

Vue d'ensemble

Description

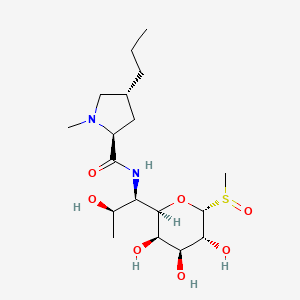

Lincomycin is a lincosamide antibiotic derived as a natural fermentation product from Streptomyces lincolnensis . It is active against Gram-positive cocci and bacilli as well as Gram-negative cocci and some other organisms such as Haemophilus spp .

Synthesis Analysis

Lincomycin derivatives, which possess a hetero ring at the C-7 position via sulfur atom, were synthesized by three types of reactions . The reactions included Mitsunobu reaction of 2,3,4-tris-O-(trimethylsiliyl)lincomycin with the corresponding thiol, SN2 reaction of 7-O-methanesulfonyl-2,3,4-tris-O-(trimethylsiliyl)lincomycin with the corresponding thiol and Pd-catalyzed cross-coupling reaction of 7-deoxy-7-epi-7-mercaptolincomycin with the corresponding aryl halides .

Molecular Structure Analysis

The crystal structures of LmbT in apo form and in complex with GDP and EGT S-conjugated lincosamine have been reported . LmbT has a characteristic glycosyltransferase type B fold, which forms a symmetric homotetramer .

Chemical Reactions Analysis

The reactions occurred mainly at the pyranose ring of lincosamides, initially by formation of complexes with Mn and cleavage of the ether linkage, leading to the formation of a variety of degradation products via subsequent hydrolytic and oxidative reactions .

Physical And Chemical Properties Analysis

The molecular weight of Lincomycose is 422.5 g/mol . Its molecular formula is C18H34N2O7S .

Applications De Recherche Scientifique

Antibiotic Activity and Biosynthesis

Lincomycin and its derivatives, particularly the semi-synthetic chlorinated derivative clindamycin, are notable for their biological activity against Gram-positive bacteria and protozoans. These antibiotics are widely used in clinical practice due to their bacteriostatic nature, inhibiting protein synthesis in sensitive bacteria. However, they can be bactericidal at higher concentrations. Clindamycin is more active than lincomycin in treating bacterial infections, especially those caused by anaerobic species, and is also effective in treating protozoal diseases like malaria in combination with other antimicrobials (Spížek & Řezanka, 2004), (Spížek & Řezanka, 2017), (Spížek & Řezanka, 2004).

Genetic Control and Metabolic Pathways

The biosynthesis of lincomycin involves complex genetic control and specific metabolic pathways. For instance, the genome of Streptomyces lincolnensis, a high-yield lincomycin-producing strain, has been sequenced, revealing significant insights into lincomycin-related primary metabolism and secondary metabolic potential. Comparative genomic analysis and mutation studies have helped in understanding the overproduction mechanisms of lincomycin (Wang et al., 2020).

Molecular Structure and Binding Mechanisms

The molecular structure of lincomycin and its binding interactions with bacterial ribosomes are crucial for its antibacterial activity. Studies have focused on the conformational analysis of lincomycin in complex states, revealing that specific conformations are preferred for effective binding and activity. This understanding has implications for the development of more potent derivatives (Verdier et al., 2000).

Environmental Transformations

Research has also explored the transformations of lincomycin in the environment, particularly its interactions with manganese oxide. These studies are crucial for understanding the environmental fate of lincomycin and its impact on ecosystems (Chen et al., 2010).

Novel Applications and Effects

Lincomycin has been found to induce melanogenesis through the activation of specific signaling pathways, opening potential therapeutic applications for hypopigmentation disorders (Lee et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,28?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYQSDXLDETKO-KCHPKXJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lincomycose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

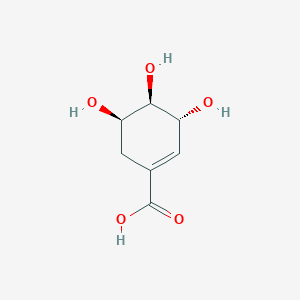

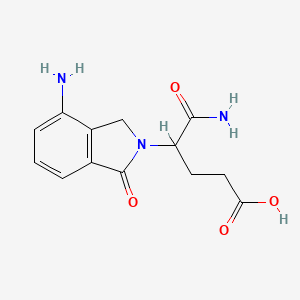

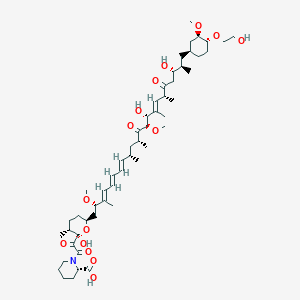

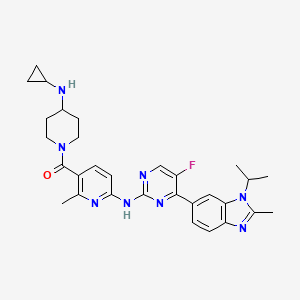

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)

![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)

![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)